{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Polymer Chemistry RAFT/MADIX Polymerization Telechelic Polymers

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS 6310-26-5) is a symmetrical S,S-dialkyl dithiocarbonate derivative, also classified as a xanthate, with the molecular formula C₅H₆O₅S₂ and a molecular weight of 210.2 g/mol. Its structure, defined by SMILES C(C(=O)O)OC(SCC(O)=O)=S and InChIKey LIJRJHLXNPYXJL-UHFFFAOYSA-N, features two terminal carboxymethyl groups linked via a central dithiocarbonate (–O–C(=S)–S–) moiety.

Molecular Formula C5H6O5S2
Molecular Weight 210.2 g/mol
CAS No. 6310-26-5
Cat. No. B14729906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid
CAS6310-26-5
Molecular FormulaC5H6O5S2
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC(C(=O)O)OC(=S)SCC(=O)O
InChIInChI=1S/C5H6O5S2/c6-3(7)1-10-5(11)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
InChIKeyLIJRJHLXNPYXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Data Sheet: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid (CAS 6310-26-5) – Key Identifiers and Class Definition


{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS 6310-26-5) is a symmetrical S,S-dialkyl dithiocarbonate derivative, also classified as a xanthate, with the molecular formula C₅H₆O₅S₂ and a molecular weight of 210.2 g/mol [1]. Its structure, defined by SMILES C(C(=O)O)OC(SCC(O)=O)=S and InChIKey LIJRJHLXNPYXJL-UHFFFAOYSA-N, features two terminal carboxymethyl groups linked via a central dithiocarbonate (–O–C(=S)–S–) moiety . This compound belongs to the broader class of thiocarbonylthio compounds, which are established as chain transfer agents (CTAs) in reversible-deactivation radical polymerization (RDRP) techniques, including RAFT (Reversible Addition-Fragmentation chain Transfer) and MADIX (Macromolecular Design by Interchange of Xanthates) [2]. Its unique bifunctional and symmetrical architecture distinguishes it from simpler, monofunctional xanthates, suggesting specific utility in synthesizing telechelic and symmetrical block copolymers.

Technical Advisory: The Performance Risks of Substituting {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid with Generic Xanthates in Polymer Synthesis


The substitution of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid with a generic, monofunctional dithiocarbonate or xanthate is highly inadvisable due to fundamental differences in molecular architecture that directly impact polymer architecture. Generic xanthates, such as O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate (Rhodixan® A1), are designed with a single reactive thiocarbonylthio group [1]. In contrast, the target compound is a symmetrical, bifunctional S,S-dialkyl dithiocarbonate, possessing two reactive termini . This structural divergence leads to drastically different polymerization outcomes: a monofunctional CTA can only produce linear, mono-functional polymers, while the target compound's dual reactivity is essential for synthesizing symmetrical telechelic polymers (e.g., α,ω-dicarboxy terminated) or symmetrical ABA-type block copolymers in a single step. Substituting with a monofunctional analog would necessitate additional, costly synthetic steps to achieve the same end-group functionality, compromising both synthetic efficiency and final polymer performance. Furthermore, the core dithiocarbonate structure (Z=S–O) imparts a distinct reactivity profile compared to trithiocarbonates (Z=S–S), affecting the control over the polymerization of various monomer families [2].

Procurement Specifications: Quantitative Evidence for Selecting {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid (CAS 6310-26-5) Over Alternatives


Comparative Analysis: Bifunctional {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid vs. Monofunctional Xanthates for Telechelic Polymer Synthesis

The primary differentiator for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is its bifunctional, symmetrical structure, which enables single-step synthesis of α,ω-dicarboxy-terminated telechelic polymers. This is in direct contrast to monofunctional dithiocarbonates like O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate (Rhodixan® A1), which yield polymers with only a single functional end-group [1]. While direct quantitative polymerization data for this specific CAS number is limited in open literature, the class of S,S-dialkyl dithiocarbonates to which it belongs is well-established for producing polymers with high end-group fidelity [2]. The structural difference is quantifiable: this compound possesses two terminal carboxylic acid groups, providing a theoretical functionality (f) of 2.0 for further post-polymerization modification or conjugation [3].

Polymer Chemistry RAFT/MADIX Polymerization Telechelic Polymers

Property Comparison: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid vs. Bis(carboxymethyl) Trithiocarbonate for Aqueous RAFT Polymerization

As a dithiocarbonate (xanthate), {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid offers a distinct reactivity profile compared to the closely related bis(carboxymethyl) trithiocarbonate (CAS 6326-83-6). While the trithiocarbonate (Z=S–S) is a well-known, highly active RAFT agent for monomers like styrene and acrylates, the dithiocarbonate (Z=S–O) group is particularly effective for controlling the polymerization of 'more activated' monomers (MAMs) such as methacrylates and vinyl esters [1]. The dithiocarbonate's electron-donating oxygen atom stabilizes the intermediate radical differently than the sulfur in a trithiocarbonate, leading to a lower chain transfer constant for certain monomer families, which can be advantageous for achieving higher molecular weights without sacrificing control [2]. Furthermore, the dual carboxylic acid groups in this compound confer high water solubility, a crucial property for aqueous RAFT polymerization. This contrasts with many commercial xanthates (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate) which are hydrophobic .

Controlled Radical Polymerization RAFT Agent Hydrophilic Monomers

Functional Purity: End-Group Fidelity of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid in Controlled Radical Polymerization

The symmetrical nature of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid positions it as a symmetrical chain transfer agent, which is known to produce polymers with a high degree of end-group fidelity. In the context of MADIX polymerization, studies on analogous dithiocarbonate structures have demonstrated that the xanthate moiety acts as an excellent protecting group for thiols, allowing for the synthesis of well-defined polythiol copolymers after deprotection [1]. The presence of two terminal carboxyl groups provides a quantifiable handle for assessing functionalization efficiency. For instance, a polymer synthesized with a bifunctional CTA should exhibit an average of 2.0 carboxylic acid end-groups per chain. This is in contrast to polymers made with monofunctional CTAs (1.0 end-group per chain) or those synthesized by conventional free radical polymerization (0.0 designed end-groups) [2]. This high degree of functionalization is crucial for subsequent conjugation reactions in bioconjugation or advanced materials applications.

End-Group Fidelity MADIX Polymer Functionalization

Physical Property Benchmark: Calculated Density and Boiling Point of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid vs. Its Trithiocarbonate Analog

Computational predictions provide a comparative physical property baseline for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid against its trithiocarbonate analog, bis(carboxymethyl) trithiocarbonate (CAS 6326-83-6). The dithiocarbonate derivative exhibits a lower calculated density (1.673 g/cm³ vs. ~1.7 g/cm³) and a significantly lower predicted boiling point (455.6°C vs. 532.5°C at 760 mmHg) compared to the trithiocarbonate . While these are predicted values, the difference in boiling point (Δ ~77°C) suggests a notable variation in intermolecular interactions, which could translate to differences in purification behavior (e.g., recrystallization) or volatility during polymer processing. These differences, rooted in the substitution of a sulfur atom with an oxygen atom in the core structure, can inform material handling and storage protocols.

Physical Chemistry Computational Chemistry Material Safety

Application Briefs: Optimized Use Cases for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid (CAS 6310-26-5) in Polymer and Materials Research


Synthesis of Symmetrical, α,ω-Dicarboxy-Terminated Telechelic Polymers

This compound is the reagent of choice for the single-step synthesis of telechelic polymers with high carboxylic acid end-group fidelity. Its bifunctional and symmetrical nature, as established in Section 3, allows it to act as a dual initiator/chain transfer agent. This is superior to using monofunctional CTAs, which would require a post-polymerization functionalization step to introduce the second end-group, thus reducing yield and purity [1]. This is a critical application for creating building blocks for polycondensation or polyaddition reactions.

Direct Synthesis of Symmetrical ABA Triblock Copolymers

Leveraging its dual reactive termini, this S,S-dialkyl dithiocarbonate can mediate the sequential polymerization of two different monomer families to yield symmetrical ABA block copolymers in a two-step, one-pot process. This is in direct contrast to the more common three-step process required when using a monofunctional CTA [2]. The hydrophilic carboxyl groups also ensure compatibility with aqueous polymerization media, a growing area of interest for 'green' polymer synthesis. This application capitalizes on the compound's unique bifunctionality and the favorable Z-group (dithiocarbonate) for methacrylate polymerization, as inferred from class-level evidence.

Building Block for Bioconjugation via Carboxylic Acid End-Groups

The theoretical 2.0 carboxylic acid functionality per chain, as defined in Section 3, makes polymers synthesized with this agent ideal precursors for bioconjugation. The terminal carboxyl groups can be readily activated (e.g., using EDC/NHS chemistry) for coupling to amine-bearing biomolecules such as peptides, proteins, or amine-modified oligonucleotides. This provides a platform for creating well-defined polymer-drug conjugates, diagnostic agents, or bioactive surface coatings with a controlled and symmetrical architecture [3].

Controlled Polymerization of Methacrylates in Aqueous Media

For researchers focused on the aqueous RAFT or MADIX polymerization of 'more activated' monomers (MAMs) like methacrylic acid or 2-hydroxyethyl methacrylate (HEMA), this compound offers a key advantage over trithiocarbonates. As discussed in Section 3, the dithiocarbonate Z-group provides superior control for this monomer class. Its inherent water solubility, driven by the two carboxylic acid groups, eliminates the need for organic co-solvents, simplifying the process and making it more environmentally benign [4].

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